molecular formula C11H8N2 B1593572 2-Methylquinoline-3-carbonitrile CAS No. 72248-92-1

2-Methylquinoline-3-carbonitrile

Cat. No.: B1593572
CAS No.: 72248-92-1
M. Wt: 168.19 g/mol
InChI Key: FYIDOXAVHGPMLM-UHFFFAOYSA-N
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Description

2-Methylquinoline-3-carbonitrile is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and industrial processes. The presence of a nitrile group at the third position and a methyl group at the second position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinoline-3-carbonitrile can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with appropriate nitrile-containing reagents. For example, the reaction of 2-methyl-3-nitrobenzonitrile with a reducing agent such as iron powder in the presence of hydrochloric acid can yield this compound . Another method involves the use of Vilsmeier-Haack reaction, where 2-methylquinoline is treated with a formylating agent like DMF and POCl3 to introduce the nitrile group at the desired position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Quinoline-3-carboxylic acid derivatives.

    Reduction: 2-Methylquinoline-3-amine, 2-Methylquinoline-3-aldehyde.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-Methylquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound can inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death. In anticancer research, it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbonitrile
  • 2-Methylquinoline-3-carboxylic acid
  • 2-Methylquinoline-3-amine

Uniqueness

2-Methylquinoline-3-carbonitrile is unique due to the presence of both a methyl group and a nitrile group on the quinoline ring, which imparts distinct chemical reactivity and biological activity. Compared to other quinoline derivatives, it offers a unique combination of properties that make it suitable for specific applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

2-methylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-10(7-12)6-9-4-2-3-5-11(9)13-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIDOXAVHGPMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297150
Record name 2-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72248-92-1
Record name NSC114517
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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